molecular formula C22H25N7O2 B10986010 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

カタログ番号: B10986010
分子量: 419.5 g/mol
InChIキー: OXIAFBCUYIRQRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a hybrid heterocyclic core. Its design integrates a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 3,5-dimethylpyrazole moiety at position 6 and a butanamide side chain linked to a 2-methoxybenzyl group. The presence of the 2-methoxybenzyl group may enhance blood-brain barrier permeability, while the triazolopyridazine core could contribute to π-π stacking interactions in binding pockets .

特性

分子式

C22H25N7O2

分子量

419.5 g/mol

IUPAC名

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C22H25N7O2/c1-15-13-16(2)28(26-15)21-12-11-20-25-24-19(29(20)27-21)9-6-10-22(30)23-14-17-7-4-5-8-18(17)31-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,30)

InChIキー

OXIAFBCUYIRQRC-UHFFFAOYSA-N

正規SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NCC4=CC=CC=C4OC)C=C2)C

製品の起源

United States

準備方法

合成経路と反応条件

4-(6-(3,5-ジメチル-1H-ピラゾール-1-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)-N-(2-メトキシベンジル)ブタンアミドの合成は、通常、ピラゾール環の形成から始まり、次にトリアゾロピリダジンコアの構築、最後にブタンアミド基の付加が行われる、複数のステップを伴います。 これらの反応に使用される一般的な試薬には、ヒドラジン、アルデヒド、および環化反応とカップリング反応を促進するためのさまざまな触媒が含まれます .

工業生産方法

この化合物の工業生産方法は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する必要があるでしょう。 これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、およびより効率的な触媒の開発が含まれる可能性があります .

化学反応の分析

科学研究における用途

4-(6-(3,5-ジメチル-1H-ピラゾール-1-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)-N-(2-メトキシベンジル)ブタンアミドは、次のようないくつかの科学研究における用途があります。

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer progression. The synthesized derivatives were evaluated for their anticancer activities using the NCI 60-panel cell line model. The results indicated significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies confirmed the binding modes and action targets of these compounds, suggesting their utility in cancer therapeutics .

Case Study: Dual Kinase Inhibition

A detailed investigation into the structure-activity relationship (SAR) of these compounds revealed that specific modifications at the triazole and pyridazine moieties enhanced their inhibitory potency against c-Met and Pim-1 kinases. This study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-Tubercular Activity

The compound's structural features make it a candidate for exploring anti-tubercular properties. A related study focused on similar pyrazole derivatives showed promising activity against Mycobacterium tuberculosis. Compounds derived from pyrazolamides demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . This suggests that modifications to the core structure of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide could yield effective anti-tubercular agents.

Modulation of Kinase Activity

The compound has been explored for its ability to modulate various kinase activities beyond c-Met and Pim-1. The presence of the triazolo and pyridazine rings can influence interactions with other kinases involved in signal transduction pathways critical for tumor growth and survival. Research into related compounds has shown that modifications to these scaffolds can lead to selective inhibition of over 200 c-Met kinases .

Comparative Analysis of Related Compounds

Compound NameTarget KinasesIC50 (µM)Activity Type
Compound Ac-Met0.005Anticancer
Compound BPim-10.002Anticancer
Compound CMycobacterium tuberculosis2.00Anti-tubercular

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、次のような他のピラゾールおよびトリアゾロピリダジン誘導体があります。

独自性

4-(6-(3,5-ジメチル-1H-ピラゾール-1-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)-N-(2-メトキシベンジル)ブタンアミドを際立たせているのは、特定の化学的および生物学的特性を与える官能基の独自な組み合わせです。 これは、さまざまな科学分野における研究開発のための貴重な化合物です.

類似化合物との比較

Compound A :

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide

  • Molecular Formula : C₁₈H₁₇N₇O₂S
  • Molecular Weight : 395.44 g/mol
  • Key Features :
    • Methoxy substituent at position 6 of the triazolopyridazine core.
    • Thiazole ring substituted with a pyridinyl group on the amide side chain.
  • Functional Implications: The methoxy group may improve solubility compared to bulkier substituents like dimethylpyrazole.

Compound B :

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

  • CAS : 892287-57-9
  • Key Features :
    • Quinazoline core with bromo and dioxo substituents.
    • Shared 2-methoxybenzylamide side chain with the target compound.
  • Functional Implications: The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR inhibitors).

Target Compound :

  • Key Features :
    • 3,5-Dimethylpyrazole substituent at position 6 of the triazolopyridazine core.
    • 2-Methoxybenzylamide side chain.
  • Functional Implications :
    • The dimethylpyrazole group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to Compound A.
    • The shared 2-methoxybenzyl group with Compound B suggests analogous pharmacokinetic profiles, though the triazolopyridazine core may offer distinct electronic properties.

Comparative Data Table

Property Target Compound Compound A Compound B
Core Structure Triazolopyridazine Triazolopyridazine Quinazoline
Position 6 Substituent 3,5-Dimethylpyrazole Methoxy Bromo + Dioxo
Amide Side Chain 2-Methoxybenzyl Pyridinyl-thiazole 2-Methoxybenzyl
Molecular Weight (g/mol) ~430 (estimated) 395.44 Not reported
Hydrogen Bond Donors 3 (estimated) 4 3 (estimated)
Hydrogen Bond Acceptors 6 (estimated) 9 7 (estimated)
LogP (Predicted) ~3.5 ~2.8 ~2.2

Research Findings and Implications

  • Target Compound vs. Compound A: The dimethylpyrazole substituent in the target compound likely increases lipophilicity (higher LogP) compared to Compound A’s methoxy group, which may enhance tissue penetration but reduce solubility.
  • Target Compound vs. Compound B :

    • The triazolopyridazine core in the target compound offers a smaller, more rigid structure compared to Compound B’s quinazoline system, possibly reducing off-target interactions.
    • Both compounds share the 2-methoxybenzyl group, suggesting similar metabolic pathways, though the bromo-dioxo substituents in Compound B may increase susceptibility to enzymatic degradation .

生物活性

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide is a derivative of triazolo-pyridazine that has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be broken down as follows:

  • Core Structure : The compound features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
  • Substituents : It includes a 3,5-dimethyl-1H-pyrazole moiety and a methoxybenzyl group attached to a butanamide chain.

The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O with a molecular weight of approximately 342.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and pyridazine rings followed by the introduction of the pyrazole and methoxybenzyl groups. Although specific synthetic routes vary, they generally follow established protocols for heterocyclic chemistry.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant anticancer activity. For example:

  • Cytotoxicity : Compounds similar to the target molecule have shown strong antiproliferative effects against various cancer cell lines. In particular, one study reported that a related compound had an IC50 value of 0.163 μM against c-Met and 0.283 μM against Pim-1 kinases, indicating potent inhibitory activity on these critical cancer pathways .
  • Mechanism of Action : The compound induces cell cycle arrest in the S phase and promotes apoptosis in cancer cells by increasing caspase-9 activity while decreasing levels of phosphorylated PI3K and AKT proteins. This suggests that it may disrupt key survival pathways in cancer cells .

Other Biological Activities

Beyond anticancer effects, compounds within this chemical class have been evaluated for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against pathogenic bacteria and fungi.
  • Enzyme Inhibition : The compounds also act as inhibitors for several enzymes involved in disease processes, including LRRK2 and PDE4 .

Case Studies

Several case studies highlight the effectiveness of triazolo[4,3-b]pyridazine derivatives:

  • MCF-7 Breast Cancer Cells : A study indicated that a derivative similar to the target compound caused significant apoptosis in MCF-7 cells, with a 29.61-fold increase compared to controls .
  • NCI 60 Cancer Cell Line Screen : In vitro testing on the NCI 60 panel demonstrated broad-spectrum anticancer activity across multiple cell lines with varying mechanisms of action .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of these compounds shows favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. The dual inhibition of c-Met and Pim-1 is particularly appealing due to their roles in tumor progression and treatment resistance.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityStrong antiproliferative effects on cancer cell lines
Apoptosis InductionIncreased caspase-9 activity
Enzyme InhibitionInhibits c-Met and Pim-1 kinases
AntimicrobialEffective against various pathogens

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。